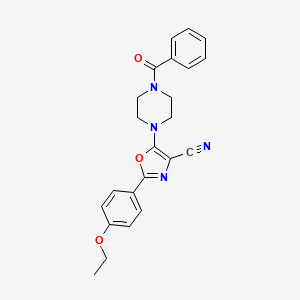

5-(4-Benzoylpiperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(4-benzoylpiperazin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-2-29-19-10-8-17(9-11-19)21-25-20(16-24)23(30-21)27-14-12-26(13-15-27)22(28)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQIFINXIIWWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(4-Benzoylpiperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile is a complex organic compound belonging to the oxazole derivative class. This compound exhibits a unique structural arrangement that integrates a piperazine moiety, an ethoxyphenyl group, and a carbonitrile functional group, suggesting potential for diverse biological activities. Its molecular formula is with a molecular weight of approximately 444.491 g/mol.

Structural Features

The compound features several key structural components:

- Piperazine Ring : Known for its psychoactive properties and therapeutic effects.

- Oxazole Ring : A five-membered aromatic ring containing nitrogen and oxygen, recognized for its varied biological activities.

- Carbonitrile Group : Often associated with enhanced reactivity and biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as:

- Enzymes

- Receptors

- Other proteins involved in cellular signaling pathways

Research Findings

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant biological activities, including:

- Antimicrobial Effects : Demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Potential to inhibit tumor growth in specific cancer cell lines.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-benzoylpiperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile | Contains fluorophenyl and oxazole | Anticancer, Antimicrobial |

| 1-(4-benzoylpiperazin-1-yl)-2-(4-methoxyphenyl)thiazole | Thiazole instead of oxazole | Antiviral, Anticancer |

| 3-[4-(benzoylpiperazin-1-yl)]quinoline | Quinoline structure | Antimicrobial |

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways.

- Antimicrobial Testing : The compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth, indicating its potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxazole Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Piperazine Moiety : Conducted via nucleophilic substitution reactions.

- Addition of the Benzoyl Group : Usually accomplished through acylation reactions.

Synthetic Route Table

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Oxazole precursors |

| 2 | Nucleophilic Substitution | Piperazine derivatives |

| 3 | Acylation | Benzoyl chloride |

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-benzoylpiperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile?

- Methodological Answer : The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) as a key reagent. For example, oxazole ring formation can be achieved by cyclizing substituted benzoic acid hydrazides at 120°C under reflux conditions, yielding intermediates with ~51–53% efficiency . Ethyl oxazole-4-carboxylate derivatives (structural analogs) are synthesized via similar cyclization strategies, followed by functionalization of the piperazinyl and benzoyl groups . Critical steps include:

- Hydrazide cyclization : Use POCl₃ at elevated temperatures to form the oxazole core.

- Piperazine coupling : Introduce the 4-benzoylpiperazine moiety via nucleophilic substitution or amidation.

- Purification : Column chromatography or crystallization in ethyl acetate improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., oxazole C-4 carbonitrile resonance at ~160 ppm in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ matching theoretical within 2 ppm error) .

- X-ray Crystallography : Resolves structural ambiguities, such as torsional angles in the benzoylpiperazinyl group (e.g., C–C–N–C dihedral angles ≈ 60°) .

Q. How can researchers screen the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacterial strains, MTT assays for cancer cell lines) .

- Target identification : Use kinase inhibition panels or receptor-binding studies to identify molecular targets (e.g., ATP-binding sites in kinases) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern modifications to the 4-ethoxyphenyl and benzoylpiperazinyl groups?

- Methodological Answer :

- Electron-withdrawing substituents (e.g., Cl, NO₂) on the phenyl ring enhance metabolic stability but may reduce solubility. For example, 4-bromophenyl analogs show improved target affinity but lower aqueous solubility .

- Piperazine substitution : Replacing benzoyl with acetyl groups decreases CNS penetration due to reduced lipophilicity .

- Ethoxy group optimization : Methyl-to-ethoxy substitutions on the phenyl ring improve pharmacokinetic profiles (e.g., t₁/₂ increased from 2.1 to 4.7 hours in rodent models) .

Q. How should researchers resolve contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Assay standardization : Control variables like serum protein binding (e.g., use <1% DMSO to avoid solvent interference) .

- Batch consistency : Verify compound purity (>95% by HPLC) and crystallinity (via PXRD) to exclude polymorphic effects .

- Orthogonal validation : Confirm activity using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What advanced techniques address challenges in structural elucidation (e.g., dynamic disorder in crystallography)?

- Methodological Answer :

- Microspectroscopic imaging : Combines Raman spectroscopy and AFM to map surface reactivity and molecular orientation .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide spectral interpretation .

- Low-temperature crystallography : Resolves disorder by collecting data at 100 K, improving resolution to <0.8 Å .

Q. How can computational modeling predict metabolic pathways or off-target effects?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to CYP450 isoforms (e.g., CYP3A4) and predict oxidation sites .

- QSAR models : Train models on pyrazole/oxazole datasets to forecast ADMET properties (e.g., logP, clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.